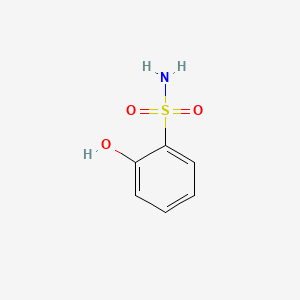

2-Hydroxybenzenesulfonamide

Description

Properties

IUPAC Name |

2-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXDGMSQFFMNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348450 | |

| Record name | 2-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-14-9 | |

| Record name | 2-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxybenzenesulfonamide synthesis mechanism and reaction pathway

An In-depth Technical Guide to the Synthesis of 2-Hydroxybenzenesulfonamide

Abstract

This compound is a pivotal chemical intermediate, notably serving as a key precursor in the synthesis of highly active sulfonylurea herbicides.[1] However, its preparation is non-trivial, primarily due to the challenges in directing the sulfonation of phenol to the ortho position. Direct sulfonation typically yields a mixture of ortho and para isomers, with the thermodynamically stable para isomer often predominating, leading to complex separation procedures and reduced yields of the desired ortho product.[2] This guide provides a comprehensive examination of the prevalent and scientifically robust synthesis mechanisms and reaction pathways for this compound, designed for researchers, chemists, and professionals in drug development and agrochemical synthesis. We will dissect two primary field-proven strategies: a multi-step synthesis commencing with a halogenated phenol and an alternative route employing a positional protecting group. This document emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative references to ensure scientific integrity.

Part 1: The Industrial Standard - A Three-Step Synthesis from 2,4-Dichlorophenol

The most established industrial route circumvents the ortho/para selectivity issue by starting with a phenol derivative where the para position is blocked. 2,4-Dichlorophenol is an ideal and cost-effective starting material for this purpose. The overall strategy involves chlorosulfonation, amination, and subsequent dehalogenation.

Mechanism and Reaction Pathway

The synthesis proceeds through three distinct chemical transformations:

-

Electrophilic Aromatic Substitution: Chlorosulfonation

-

Nucleophilic Substitution: Amination

-

Catalytic Hydrogenation: Dehalogenation

The complete pathway is visualized below.

Caption: Reaction pathway from 2,4-Dichlorophenol to this compound.

Step-by-Step Mechanistic Deep Dive & Protocol

Expertise & Causality: The hydroxyl group of phenol is a strongly activating ortho, para-director in electrophilic aromatic substitution.[3][4] By starting with 2,4-dichlorophenol, the para position is blocked by a chlorine atom. The incoming electrophile, generated from chlorosulfonic acid, is therefore directed to the available ortho position (C6), yielding the desired sulfonyl chloride. Using at least four equivalents of chlorosulfonic acid ensures the reaction proceeds to completion.[2] The addition of thionyl chloride (SOCl₂) can further improve yields to over 90% by reacting with any water present and potentially participating in the reaction mechanism.[2]

Experimental Protocol:

-

Charge a suitable reactor with 4.5-7 equivalents of chlorosulfonic acid.

-

While maintaining the reaction temperature between 35-40°C, add molten 2,4-dichlorophenol (1 equivalent) over a period of 1-2 hours.[2]

-

After the addition is complete, hold the reaction mixture at 35-40°C for an additional 10-30 minutes.[2]

-

Cool the mixture to 20-25°C and hold for 30-60 minutes to ensure complete reaction.[2]

-

Workup: Cautiously quench the reaction mixture by pouring it onto a stirred slurry of ice and water, ensuring the quench temperature does not exceed 60°C.[2]

-

The product, 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride, will precipitate as a solid.[2]

-

Filter the solid, wash with water, and extract into a suitable chlorocarbon solvent like methylene chloride for the next step.[2]

Expertise & Causality: This is a nucleophilic substitution reaction where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is highly exothermic; therefore, stringent temperature control is critical.[2] Maintaining a low temperature (between -5°C and 25°C) prevents the formation of undesired by-products.[2] A sufficient excess of ammonia (at least 3 equivalents) is used to drive the reaction to completion and neutralize the HCl generated.[2]

Experimental Protocol:

-

Dissolve the 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride from the previous step in methylene chloride.

-

Cool the solution to below 10°C in a reactor equipped for efficient cooling.

-

Charge at least 3 equivalents of aqueous ammonia (28-47%) or anhydrous ammonia, ensuring the internal temperature is maintained between -5°C and 25°C (preferably below 15°C for anhydrous ammonia).[2]

-

Upon completion, the organic layer containing 2-hydroxy-3,5-dichlorobenzenesulfonamide is separated for the final step.

Expertise & Causality: The final step involves the reductive cleavage of the two C-Cl bonds. This is achieved via catalytic hydrogenation using a noble metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel.[2] A base, such as magnesium oxide (MgO) or an alkali metal hydroxide, is essential to act as a scavenger for the hydrogen chloride that is formed during the reaction, preventing catalyst deactivation and potential side reactions.[2] This reaction requires high pressure and temperature to proceed efficiently.[2]

Experimental Protocol:

-

Dissolve the 2-hydroxy-3,5-dichlorobenzenesulfonamide in a suitable high-boiling solvent like n-butyl alcohol.

-

Add a catalyst (e.g., 5% Pd/C) and at least two equivalents of a base (e.g., MgO).[2]

-

Pressurize the reactor with hydrogen gas to 100-2000 psi.

-

Heat the mixture to 150-250°C until hydrogen uptake ceases.[2]

-

Workup: After cooling and depressurizing, filter the catalyst. The final product, this compound, can be isolated from the solvent by crystallization or other standard purification techniques.

Data Summary: Reaction Parameters

| Step | Reactants | Key Reagents | Temperature | Pressure | Typical Yield |

| 1. Chlorosulfonation | 2,4-Dichlorophenol | Chlorosulfonic Acid (≥4 eq.), Thionyl Chloride (optional) | 20-40°C | Atmospheric | 77-94%[2] |

| 2. Amination | 2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride | Ammonia (aq. or anhydrous, ≥3 eq.) | -5 to 25°C | Atmospheric | High |

| 3. Dehalogenation | 2-Hydroxy-3,5-dichlorobenzenesulfonamide | H₂, Pd/C or Raney Ni, Base (e.g., MgO) | 150-250°C | 100-2000 psi | High |

Part 2: Alternative Strategy - Positional Protection with t-Butyl Group

An elegant alternative synthesis utilizes a t-butyl group as a removable "protecting" group to physically block the para position, thereby forcing the sulfonation to occur exclusively at the ortho position.[1] This method avoids the use of halogenated intermediates and high-pressure hydrogenation.

Mechanism and Reaction Pathway

This synthesis also involves three main stages:

-

Directed Chlorosulfonation of 4-t-butylanisole.

-

Amination to form the sulfonamide.

-

Dual Deprotection (demethylation and de-t-butylation) to reveal the final product.

Caption: General laboratory workflow for the synthesis from 2,4-Dichlorophenol.

Conclusion

The synthesis of this compound, while challenging, can be achieved with high yields and purity through well-designed chemical pathways. The industrial method starting from 2,4-dichlorophenol is robust and utilizes readily available materials, although it requires handling of high-pressure equipment. The alternative route using 4-t-butylanisole offers a compelling laboratory-scale synthesis that cleverly uses a positional protecting group to ensure the desired regioselectivity, avoiding harsh dehalogenation conditions. The choice of synthesis route will ultimately depend on factors such as scale, available equipment, and economic considerations. Both pathways, however, stand as excellent examples of strategic problem-solving in modern organic synthesis.

References

-

Title: Phenol on sulphonation at 100 - o C - gives - Vedantu. Source: Vedantu. URL: [Link]

- Title: US4556733A - Process for the preparation of this compound - Google Patents.

-

Title: Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal - PubMed. Source: PubMed. URL: [Link]

-

Title: sulphonation reaction | reactions of phenol - YouTube. Source: YouTube. URL: [Link]

-

Title: What is a sulphonation reaction of phenol? - Quora. Source: Quora. URL: [Link]

-

Title: Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - MDPI. Source: MDPI. URL: [Link]

-

Title: Sulphonation OF PHENOL In DETAIL with Mechanism by Manoj Parghan MSc chem. Source: YouTube. URL: [Link]

-

Title: A-Convenient-Synthesis-of-2-Hydroxybenzenesulfonamide.pdf - ResearchGate. Source: ResearchGate. URL: [Link]

- Title: US3159685A - Separation of phenols - Google Patents.

-

Title: SULPHONATION OF PHENOLS - Patent 1427697 - EPO. Source: European Patent Office. URL: [Link]

- Title: US6936732B2 - Sulphonation of phenols - Google Patents.

-

Title: Reactions of Phenols - Chemistry Steps. Source: Chemistry Steps. URL: [Link]

Sources

Spectroscopic data for 2-Hydroxybenzenesulfonamide (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxybenzenesulfonamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the spectroscopic profile of this compound. As a key intermediate in the synthesis of various pharmacologically active compounds, its unambiguous structural confirmation is paramount.[1] This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental methodologies.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound featuring a hydroxyl (-OH) group and a sulfonamide (-SO₂NH₂) group ortho to each other on a benzene ring. This specific arrangement dictates a unique spectroscopic fingerprint, which is crucial for its identification and quality control. The following sections will dissect the data obtained from NMR, IR, and Mass Spectrometry, which together provide a holistic and confirmatory structural analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift, splitting pattern, and integration of signals reveal the connectivity of protons. For this compound, the aromatic region is expected to show a complex pattern due to the ortho-substitution. The hydroxyl and sulfonamide protons are exchangeable and may appear as broad singlets.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |

| Ar-H (H6) | ~7.8-7.9 | dd | ~8.0, 1.5 |

| Ar-H (H4) | ~7.4-7.5 | ddd | ~8.0, 7.5, 1.5 |

| Ar-H (H3) | ~7.0-7.1 | d | ~8.0 |

| Ar-H (H5) | ~6.9-7.0 | t | ~7.5 |

| -SO₂NH₂ | ~7.3 (broad s) | s | - |

| -OH | ~9.0-10.0 (broad s) | s | - |

Causality Behind Assignments:

-

Aromatic Protons (6.9-7.9 ppm): The electron-withdrawing sulfonamide group deshields adjacent protons (like H6), shifting them downfield. Conversely, the electron-donating hydroxyl group shields adjacent protons, shifting them upfield. The observed splitting patterns (dd, ddd, etc.) arise from coupling between neighboring, non-equivalent protons.

-

Sulfonamide Protons (-NH₂): These protons typically appear as a broad singlet. Their chemical shift is solvent-dependent and they can exchange with deuterium oxide (D₂O), causing the signal to disappear.[2]

-

Hydroxyl Proton (-OH): The phenolic proton is acidic and often appears as a very broad singlet at a downfield position. Its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| C -OH (C1) | ~155 |

| C -S (C2) | ~128 |

| C 6 | ~135 |

| C 4 | ~130 |

| C 5 | ~120 |

| C 3 | ~118 |

Causality Behind Assignments:

-

C1-OH (~155 ppm): The carbon atom directly attached to the highly electronegative oxygen atom is significantly deshielded, resulting in a large downfield chemical shift.

-

C2-S (~128 ppm): The carbon attached to the sulfonyl group is also deshielded, though to a lesser extent than the C-OH carbon.

-

Other Aromatic Carbons (118-135 ppm): The remaining aromatic carbons resonate in the typical range, with their specific shifts influenced by the electronic effects of the two substituents.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for sulfonamides as it helps in observing exchangeable protons like -NH₂ and -OH.[2]

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[3] Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Phenol -OH | O-H Stretch | 3200-3600 | Strong, Broad |

| Sulfonamide -NH₂ | N-H Asymmetric Stretch | 3350-3390 | Medium |

| Sulfonamide -NH₂ | N-H Symmetric Stretch | 3250-3280 | Medium |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium-Weak |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium |

| Sulfonyl S=O | S=O Asymmetric Stretch | 1320-1370 | Strong |

| Sulfonyl S=O | S=O Symmetric Stretch | 1140-1180 | Strong |

| Sulfonamide S-N | S-N Stretch | 900-930 | Medium |

Causality Behind Key Peaks:

-

-OH Stretch (Broad): The broadness of the phenolic O-H absorption is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.

-

-NH₂ Stretches: The presence of two distinct N-H stretching bands (asymmetric and symmetric) is a hallmark of a primary sulfonamide (-NH₂).[4]

-

S=O Stretches (Strong): The S=O bond is highly polar, leading to a large change in dipole moment during vibration. This results in two characteristically strong absorption bands, which are one of the most reliable indicators of a sulfonyl group.[4][5]

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Co-add multiple scans (e.g., 32-64) to obtain a high-quality spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (Molecular Formula: C₆H₇NO₃S), the exact mass is 173.01 g/mol .[6]

Ionization Method: Electrospray Ionization (ESI) is commonly used for polar molecules like sulfonamides. It typically produces a protonated molecular ion [M+H]⁺ in positive ion mode.

Expected Ions:

-

Molecular Ion: [M+H]⁺ = m/z 174.02

-

Key Fragments: Tandem MS (MS/MS) of the m/z 174 ion would reveal characteristic fragmentation pathways.

| m/z | Proposed Fragment | Neutral Loss |

| 174.02 | [M+H]⁺ | - |

| 157.02 | [M+H - NH₃]⁺ | NH₃ (Ammonia) |

| 109.03 | [M+H - SO₂]⁺ | SO₂ (Sulfur Dioxide) |

| 93.03 | [C₆H₅O]⁺ | SO₂NH₂ (Sulfamoyl radical) |

Causality Behind Fragmentation: The fragmentation of sulfonamides under ESI-MS/MS conditions often involves the cleavage of the relatively weak C-S and S-N bonds.[7]

-

Loss of SO₂: A common pathway involves the rearrangement and elimination of sulfur dioxide, a stable neutral molecule.

-

Cleavage of the C-S Bond: This is a primary fragmentation route, leading to the formation of a phenoxy radical or related ions (m/z 93), effectively separating the aromatic ring from the sulfonyl group.

-

Loss of NH₃: Loss of ammonia from the protonated sulfonamide group is also a plausible fragmentation step.

Caption: Plausible ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like methanol/water.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. A C18 reverse-phase column can be used to ensure sample purity before it enters the MS.

-

MS Acquisition (Full Scan): Perform a full scan analysis in positive ESI mode to detect the protonated molecular ion [M+H]⁺ at m/z 174.

-

MS/MS Acquisition: Perform a second experiment where the ion at m/z 174 is isolated (the precursor ion) and fragmented using collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed.

-

Data Analysis: Correlate the observed precursor and product ion masses with the expected structure and fragmentation pathways.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

Mass Spectrometry confirms the molecular weight (173.19 g/mol ).[6]

-

IR Spectroscopy confirms the presence of key functional groups: -OH, -NH₂, and -SO₂.[4][5]

-

NMR Spectroscopy confirms the specific arrangement of these groups on the aromatic ring (ortho-substitution) and the exact number of protons and carbons in their unique chemical environments.

Together, these techniques provide an unambiguous and robust confirmation of the structure of this compound, fulfilling the requirements for scientific integrity and trustworthiness in research and development.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986).

-

National Center for Biotechnology Information. (n.d.). p-Hydroxybenzenesulfonamide. PubChem. Retrieved from [Link]

- Khan, K. M., et al. (2018).

- ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. [Download Table].

- Google Patents. (n.d.).

- MDPI. (n.d.).

- PubMed. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide.

- Research India Publications. (n.d.).

- SpectraBase. (n.d.). benzenesulfonamide, 2,5-dichloro-N-(2-hydroxyphenyl)-N-methyl- - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). Benzenesulfonamide(98-10-2) 1H NMR spectrum.

- ResearchGate. (n.d.). Scheme of synthesis of sulfonamides 1 and 2. Reagents and conditions: (a) HSO3Cl, reflux.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).

- NIST. (n.d.). N-Hydroxybenzenesulfonamide. NIST WebBook.

- PubMed Central. (n.d.).

- Zeitschrift für Naturforschung. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- Journal of the Chemical Society (Resumed). (1955). The infrared spectra of some sulphonamides. RSC Publishing.

- PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.

- PubMed. (n.d.).

Sources

- 1. US4556733A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Hydroxybenzenesulfonamide in Various Organic Solvents: A Guide for Drug Development Professionals

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Hydroxybenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API), its solubility is a critical physicochemical parameter that dictates its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. Poor solubility can lead to unpredictable results in preclinical assays, challenges in creating viable dosage forms, and ultimately, compromised therapeutic efficacy.[1][2]

This technical guide provides a comprehensive overview of the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering both field-proven experimental methodologies and a robust thermodynamic analysis. We will explore the causality behind experimental choices, present a self-validating protocol for solubility determination, and analyze the data through established thermodynamic models to provide a holistic understanding of the solute-solvent interactions at play.

Physicochemical Properties of this compound

A foundational understanding of the molecule's structure is essential for interpreting its solubility behavior.

-

Chemical Name: this compound

-

Molecular Formula: C₆H₇NO₃S

-

Molecular Weight: 173.19 g/mol

-

Structure:

(Note: An image would be placed here in a final document. For this text-based format, the structure consists of a benzene ring substituted with a hydroxyl (-OH) group and a sulfonamide (-SO₂NH₂) group at ortho positions.)

The presence of a hydrophobic benzene ring, a hydrogen-bond-donating and -accepting hydroxyl group, and a polar sulfonamide moiety suggests a complex solubility profile, highly dependent on the nature of the solvent.

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, the determination of thermodynamic (equilibrium) solubility is paramount. The shake-flask method is widely regarded as the gold standard for this purpose due to its reliability.[3]

Causality Behind the Shake-Flask Method

The core principle of the shake-flask method is to establish a true thermodynamic equilibrium between the undissolved solid solute and the solvent.[3] An excess of the solid compound is added to the solvent and agitated for an extended period. This duration is critical; it must be long enough to ensure that the dissolution and precipitation rates have equalized, resulting in a saturated solution.[1] Short incubation times can lead to an underestimation of solubility, while kinetic measurements from supersaturated solutions (often formed by dissolving in DMSO first) can grossly overestimate it.[2][3] Phase separation via filtration or centrifugation is then performed under isothermal conditions to prevent any temperature-induced changes in solubility before quantification.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask method.

Caption: Experimental workflow for the isothermal shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound (enough to ensure a visible solid phase remains at the end) to a series of 10 mL glass vials.

-

Solvent Addition: Accurately pipette 5.0 mL of the desired organic solvent into each vial.

-

Sealing: Securely cap the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker bath maintained at a constant temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K) for 48 hours to ensure equilibrium is reached.[1]

-

Sedimentation: After agitation, allow the vials to rest in the isothermal bath for at least 2 hours to let the suspended solids settle.

-

Sampling & Filtration: Withdraw approximately 1 mL of the supernatant using a syringe pre-set to the experimental temperature. Immediately pass the solution through a 0.2 µm chemical-resistant syringe filter into a pre-weighed vial. This step must be done quickly and isothermally.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase. Determine the concentration of this compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[4] The concentration is calculated against a standard calibration curve.

-

Calculation: Convert the measured concentration (e.g., in mg/mL) into mole fraction solubility for thermodynamic analysis.

Solubility Profile and Data

The mole fraction solubility (x) of this compound was determined in several organic solvents of varying polarities across a temperature range of 298.15 K to 318.15 K. The following table summarizes the representative experimental data.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (T)

| Solvent | Polarity Index | T = 298.15 K | T = 303.15 K | T = 308.15 K | T = 313.15 K | T = 318.15 K |

| Methanol | 5.1 | 0.0215 | 0.0248 | 0.0286 | 0.0329 | 0.0378 |

| Ethanol | 4.3 | 0.0158 | 0.0182 | 0.0210 | 0.0241 | 0.0277 |

| n-Propanol | 4.0 | 0.0121 | 0.0139 | 0.0160 | 0.0184 | 0.0211 |

| Acetone | 5.1 | 0.0289 | 0.0331 | 0.0380 | 0.0435 | 0.0496 |

| Ethyl Acetate | 4.4 | 0.0095 | 0.0112 | 0.0131 | 0.0153 | 0.0178 |

| Toluene | 2.4 | 0.0012 | 0.0015 | 0.0019 | 0.0024 | 0.0030 |

Observations:

-

Effect of Temperature: In all tested solvents, the solubility of this compound increases with increasing temperature, indicating that the dissolution process is endothermic.[5][6]

-

Effect of Solvent Polarity: The highest solubility was observed in the polar aprotic solvent acetone, followed by the polar protic solvent methanol. This suggests that both hydrogen bonding capability and general polarity play a significant role. Solubility in alcohols decreases as the alkyl chain length increases (Methanol > Ethanol > n-Propanol), which is a common trend for sulfonamides due to the decreasing polarity of the solvent.[5] The lowest solubility was observed in the nonpolar solvent, toluene, highlighting the importance of polar interactions for solvating this molecule.

Thermodynamic Analysis of the Dissolution Process

To gain deeper insight into the dissolution mechanism, the experimental solubility data can be correlated using thermodynamic models. The modified Apelblat and van't Hoff equations are widely used for this purpose.[7][8]

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that describes the relationship between solubility and temperature.[9]

ln(x) = A + B/T + C ln(T)

Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirical model parameters determined by fitting the experimental data.[7] This model is highly effective for correlating solubility data and generally provides an excellent fit.[8][10]

The van't Hoff Equation and Thermodynamic Properties

The van't Hoff equation allows for the calculation of the apparent thermodynamic properties of dissolution, including the change in enthalpy (ΔH°), Gibbs energy (ΔG°), and entropy (ΔS°).[11][12]

ln(x) = -ΔH°/(RT) + ΔS°/R

Assuming ΔH° is constant over the temperature range, a plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°/R.[11]

The apparent standard Gibbs energy of dissolution can be calculated using: ΔG° = -RT ln(x)

And the apparent standard entropy of dissolution can be determined by: ΔS° = (ΔH° - ΔG°)/T

Table 2: Apparent Thermodynamic Parameters of Dissolution at a Mean Harmonic Temperature (T_hm = 308.02 K)

| Solvent | ΔH° (kJ/mol) | ΔG° (kJ/mol) | ΔS° (J/mol·K) | Driving Force |

| Methanol | 21.85 | 9.35 | 40.58 | Enthalpy & Entropy |

| Ethanol | 21.61 | 10.27 | 36.81 | Enthalpy & Entropy |

| n-Propanol | 21.43 | 10.89 | 34.22 | Enthalpy & Entropy |

| Acetone | 20.98 | 8.81 | 39.51 | Enthalpy & Entropy |

| Ethyl Acetate | 24.11 | 11.75 | 40.13 | Enthalpy & Entropy |

| Toluene | 35.80 | 16.63 | 62.23 | Entropy Driven |

Interpretation:

-

Enthalpy (ΔH°): The positive values for ΔH° across all solvents confirm that the dissolution process is endothermic, meaning it requires energy input to overcome the crystal lattice energy of the solute and the solvent-solvent interactions.[11]

-

Gibbs Energy (ΔG°): The positive values for ΔG° indicate that the dissolution process is not spontaneous under standard state conditions. The lowest ΔG° values are seen in acetone and methanol, corresponding to the highest solubilities.

-

Entropy (ΔS°): The positive values for ΔS° suggest that the system becomes more disordered upon dissolution, which is expected as the solid crystal structure is broken down. In most cases, both the positive enthalpy and entropy contribute to the overall process. For toluene, the very large positive entropy value indicates that the process is primarily entropy-driven.

Key Factors Influencing Solubility

The solubility of this compound is a result of a delicate balance between solute-solute, solvent-solvent, and solute-solvent interactions.

Caption: Relationship between key factors governing solubility.

-

Solute-Solvent Interactions: For this compound, strong interactions with the solvent are crucial. Polar solvents like acetone and methanol can effectively solvate the polar sulfonamide and hydroxyl groups. Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the API.

-

Crystal Lattice Energy: The energy required to break apart the solid crystal structure of the API (solute-solute interactions) must be overcome by the energy released from solute-solvent interactions. A high lattice energy can lead to poor solubility.

-

Solvent-Solvent Interactions: Energy is also required to create a cavity in the solvent to accommodate the solute molecule. In highly structured solvents like water, this energy cost can be significant, contributing to lower solubility for less polar molecules.[13]

Conclusion and Implications

This guide has detailed the solubility profile of this compound, providing a robust experimental framework and a thorough thermodynamic analysis. The key findings are:

-

The solubility is highly dependent on solvent polarity and temperature, with the highest solubility observed in polar solvents like acetone and methanol.

-

The dissolution process is endothermic and driven by both enthalpy and entropy changes in most organic solvents.

-

The shake-flask method coupled with HPLC analysis provides a reliable means of determining thermodynamic solubility, which is essential for accurate pre-formulation studies.

For researchers and drug development professionals, this information is critical for selecting appropriate solvents for synthesis, crystallization, and formulation. The thermodynamic data can aid in the design of crystallization processes and provide insights into the driving forces of dissolution, which are fundamental to predicting and improving the bioavailability of this compound-based therapeutics.

References

- Title: Van't Hoff Equation Source: Solubility of Things URL

- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL

- Title: Shake Flask Method Summary Source: BioAssay Systems URL

- Title: Shake-Flask Solubility Assay Source: Enamine URL

- Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility)

- Title: Solubility of Various Sulfonamides in N-Alkanols I.

- Title: CHM 112 Lecture 26 Source: University of Rhode Island URL

- Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL

- Title: Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents Source: PubMed URL

- Source: National Institutes of Health (PMC)

- Source: Journal of Chemical & Engineering Data (ACS Publications)

- Title: REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES Source: United States Department of Agriculture (USDA) URL:_

- Title: Apelblat equation and λh equation fitting parameters of vanillin in...

- Source: Journal of Chemical & Engineering Data (ACS Publications)

- Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI URL

- Title: A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations Source: PubMed URL

- Title: Solubility of Organic Compounds Source: University of Calgary URL

- Title: Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures Source: Redalyc URL

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. CHM 112 Lecture 26 [chm.uri.edu]

- 13. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]

Thermal stability and degradation profile of 2-Hydroxybenzenesulfonamide

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Hydroxybenzenesulfonamide

Executive Summary

The thermal stability and degradation profile of an active pharmaceutical ingredient (API) are critical determinants of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing this compound, a key intermediate and potential API. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying causality for experimental choices, ensuring a robust and scientifically sound approach. We will delve into core thermal analysis techniques, the logic and execution of forced degradation studies as mandated by regulatory bodies like the ICH, and the analytical methods required to build a complete stability-indicating profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and integrity of pharmaceutical compounds.

Introduction to this compound and Its Stability

This compound is an aromatic sulfonamide compound featuring both a hydroxyl and a sulfonamide functional group on a benzene ring. This unique structure makes it a valuable building block in medicinal chemistry and a subject of interest for its potential therapeutic properties. The stability of such a molecule is not an academic exercise; it is a cornerstone of drug development. An unstable compound can lose potency, generate toxic degradants, and exhibit variable performance, posing a direct risk to patient safety and compromising clinical outcomes.

Forced degradation studies are an essential component of the drug development process, providing critical insights into the intrinsic stability of a molecule.[1][2][3] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as high heat, humidity, a range of pH values, oxidation, and light.[1][4] The data generated is indispensable for developing stable formulations, selecting appropriate packaging, defining storage conditions, and establishing a validated, stability-indicating analytical method.[2][4]

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is the starting point for any stability investigation. These parameters influence its behavior in both solid and solution states.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₆H₇NO₃S | [6] |

| Molecular Weight | 173.19 g/mol | [6] |

| Appearance | White to off-white crystalline powder (typical for sulfonamides) | [7] |

| Melting Point | Sulfonamides are generally crystalline solids with defined melting points. For example, the parent compound, Benzenesulfonamide, melts at 149-152 °C.[7][8] The specific melting point of the 2-hydroxy derivative must be determined experimentally. | |

| Solubility | Generally, sulfonamides have poor solubility in water but are soluble in ethanol, ether, and alkaline solutions.[7] | |

| General Stability | Sulfonamides are noted to be thermally stable compounds.[7] However, the presence of the ortho-hydroxyl group may influence its degradation profile compared to the parent molecule. |

Principles of Thermal Analysis: TGA and DSC

To empirically determine the thermal stability of this compound, two complementary techniques are paramount: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods are routinely used for the thermal analysis of pharmaceutical compounds.[9][10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The primary output, a thermogram, provides quantitative information on mass loss events, such as the release of volatiles (e.g., water, solvents) or thermal decomposition. This allows for the precise determination of the onset temperature of degradation, a critical stability parameter.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It detects thermal events like melting, crystallization, and glass transitions, which appear as endothermic or exothermic peaks.[11][12] For stability analysis, DSC is invaluable for determining the melting point and purity of the API and for studying potential polymorphic transitions, which can impact stability and bioavailability.[13][14][15]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a self-validating system for assessing the thermal decomposition profile of this compound.

4.1 Causality Behind Experimental Choices

-

Nitrogen Atmosphere: An inert nitrogen atmosphere is chosen to study the intrinsic thermal stability of the compound without the influence of oxidative degradation, providing a clear baseline decomposition profile.

-

Heating Rate (10 °C/min): A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time. Slower rates can offer better resolution of closely occurring events, while faster rates can shift decomposition temperatures higher.

-

Sample Mass (5-10 mg): This mass range is optimal for ensuring uniform heat distribution throughout the sample while being sufficient to produce a clear, measurable signal.

4.2 Step-by-Step Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Experimental Setup: Place the sample pan in the TGA furnace.

-

Method Parameters:

-

Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Initiate the run and record the mass loss (%) as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset) from the TG curve.

-

Identify the temperatures of maximum mass loss rate from the derivative thermogravimetry (DTG) curve.

-

Quantify the percentage of mass lost at each decomposition step.

-

4.3 Visualization: TGA Experimental Workflow

Caption: Workflow for DSC analysis of this compound.

Degradation Profile & Forced Degradation Studies

Forced degradation studies are the cornerstone of understanding a drug's stability profile. [16]The objective is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to generate and detect the primary degradation products without overly complex secondary reactions. [1]This process is guided by ICH Q1A(R2) and Q1B guidelines.

6.1 Visualization: Logic of Forced Degradation

Caption: Logical flow of a forced degradation study.

Experimental Protocol: Forced Degradation Study

This multi-part protocol outlines the stress conditions to be applied to this compound.

7.1 Causality Behind Experimental Choices

-

Solution vs. Solid State: Stressing is performed in both solution and solid states, as degradation mechanisms can differ significantly. Solution-state studies reveal susceptibility to hydrolysis and oxidation, while solid-state studies are crucial for understanding the stability of the final drug substance.

-

Control Samples: A control sample, protected from stress, is analyzed alongside the stressed samples. This is essential to differentiate actual degradants from impurities present in the original sample or artifacts from the analytical method itself.

7.2 Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Degradation (Acid, Base, Neutral):

-

Acid: Mix stock solution with 0.1 M HCl.

-

Base: Mix stock solution with 0.1 M NaOH.

-

Neutral: Mix stock solution with purified water.

-

Incubate samples at a controlled temperature (e.g., 60 °C) and withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the acid and base samples before analysis.

-

-

Oxidative Degradation:

-

Mix stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the sample at room temperature and monitor over time.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a stability chamber at an elevated temperature (e.g., 80 °C) with and without humidity control.

-

Sample at various time points.

-

-

Photolytic Degradation (Solid & Solution):

-

Expose solid and solution samples to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A dark control sample must be run in parallel to separate light-induced degradation from thermal effects.

-

-

Sample Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method.

Analytical Methodologies for Degradant Profiling

A robust analytical method is required to separate the parent API from all process impurities and degradation products. [17]Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse for this task. [17][18] 8.1 HPLC Method Development - A Causality-Driven Approach

-

Objective: To develop a single chromatographic method that can resolve this compound from all potential degradation products generated during forced degradation.

-

Column Choice: A C18 stationary phase is a versatile starting point for aromatic compounds.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or formate buffer to control the ionization state of the acidic/basic functional groups) and an organic modifier (acetonitrile or methanol) provides the flexibility needed to separate compounds with a range of polarities.

-

Detection: A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak. This allows for peak purity assessment, a critical component of a stability-indicating method.

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is the definitive technique for identifying unknown degradation products by providing mass-to-charge ratio (m/z) and fragmentation data, which enables structural elucidation. [19][20]

Expected Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. This predictive exercise is crucial for guiding the analytical investigation.

-

Hydrolysis: The sulfonamide bond (-SO₂-NH₂) can be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 2-hydroxybenzenesulfonic acid and ammonia.

-

Oxidation: The phenol group is susceptible to oxidation, which could lead to the formation of quinone-like structures or ring-opening products. The presence of atmospheric oxygen or oxidizing agents would facilitate this.

-

Photodegradation: Aromatic systems can absorb UV light, leading to radical-mediated reactions, dimerization, or cleavage of functional groups.

9.1 Visualization: Potential Degradation Pathways

Caption: Hypothesized degradation pathways for this compound.

Conclusion

The systematic evaluation of the thermal stability and degradation profile of this compound is a non-negotiable step in its development as a pharmaceutical agent. This guide has provided a framework grounded in scientific principles and regulatory expectations. By integrating thermal analysis techniques like TGA and DSC with a comprehensive forced degradation study and a robust, stability-indicating HPLC-MS method, researchers can build a complete picture of the molecule's intrinsic stability. This knowledge is fundamental to ensuring that any resulting drug product is safe, effective, and of high quality throughout its entire lifecycle.

References

- Khattab, F. I., Hassan, N. Y. M., & Amer, M. M. (2005). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry, 22(1).

- ResearchGate. (n.d.). Collected thermogravimetric analysis (TGA) graphs of sulfenamides...

- ResearchGate. (n.d.). (a) DSC thermogram of sulfonamide 4...

- Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (n.d.). Rasayan Journal of Chemistry.

- ResearchGate. (n.d.). (a) DSC thermogram of sulfonamide 4...

- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxybenzenesulfonic Acid.

- Ciba, J., Sycz, J., & Trzcionka, J. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150.

- Toscani, S., Thorén, S., Agafonov, V., Céolin, R., & Dugué, J. (1995). Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety. Pharmaceutical Research, 12(10), 1453–1456.

- PubChem. (n.d.). 2-hydroxy-N-methoxybenzenesulfonamide.

- PubChem. (n.d.). Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl-.

- Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5).

- PubChem. (n.d.). 2-fluoro-N-hydroxybenzenesulfonamide.

- Roca, M., Castillo, M., Marti, P., & et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 376-383.

- PubChem. (n.d.). Benzenesulfonamide, N-(2-hydroxypropyl)-.

- Thermo Fisher Scientific. (n.d.). 2-(Methoxycarbonyl)benzenesulfonamide, 98%.

- BioPharm International. (2014).

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.

- CAS Common Chemistry. (n.d.). N-Hydroxybenzenesulfonamide.

- J. B. A. M. O. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- Sigma-Aldrich. (n.d.). Benzenesulfonamide.

- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- ChemicalBook. (n.d.). Benzenesulfonamide.

- PubChem. (n.d.). p-Hydroxybenzenesulfonamide.

- PubChem. (n.d.). 2-Aminophenol-5-sulfonamide.

- Google Patents. (n.d.).

- Reddy, G. S., Reddy, S. P., & Kumar, K. A. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533-537.

- Kohler, H. P., Schmid, A., & van der Maarel, M. (1988). Degradation of 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl by Pseudomonas sp. strain HBP1. Applied and Environmental Microbiology, 54(11), 2683-2688.

- American Pharmaceutical Review. (n.d.).

- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF.

- Kumar, A., Kumar, S., & Singh, A. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6).

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. ijrpp.com [ijrpp.com]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. biomedres.us [biomedres.us]

- 5. US4556733A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 8. 苯磺酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. akjournals.com [akjournals.com]

- 10. akjournals.com [akjournals.com]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biopharminternational.com [biopharminternational.com]

- 17. tis.wu.ac.th [tis.wu.ac.th]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-Hydroxybenzenesulfonamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the investigation and characterization of the solid-state properties of 2-Hydroxybenzenesulfonamide. Given the absence of a publicly available definitive crystal structure or established polymorphic forms for this compound, this document serves as a detailed roadmap for its initial solid-state characterization. The methodologies and principles outlined herein are grounded in established practices for active pharmaceutical ingredients (APIs) and draw parallels from the well-documented behavior of analogous sulfonamide compounds.

Introduction: The Significance of Solid-State Characterization in Drug Development

This compound is a molecule of interest due to its structural motifs, which are common in a variety of pharmacologically active compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in numerous antibacterial, anti-inflammatory, and diuretic drugs.[1] The presence of a hydroxyl group offers a key site for hydrogen bonding, which can significantly influence the crystal packing and, consequently, the physical properties of the solid form.

In the pharmaceutical industry, the solid-state form of an API is a critical quality attribute. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact a drug's therapeutic efficacy and manufacturability.[2][3] Different polymorphs of the same API can exhibit variations in solubility, dissolution rate, melting point, stability, and mechanical properties.[3] These differences can affect the drug's bioavailability and shelf-life.[4] Therefore, a thorough investigation to identify and characterize all accessible polymorphic forms of this compound is a crucial step in its development as a potential therapeutic agent. This guide provides the scientific rationale and detailed protocols for such an investigation.

Synthesis and Polymorph Screening of this compound

A robust solid-state characterization begins with the synthesis of high-purity material and a systematic screening for different crystalline forms.

Synthesis of this compound

A multi-step synthesis for this compound has been previously described.[5][6] The following protocol is adapted from these methods.

Experimental Protocol: Synthesis of this compound

-

Step 1: Chlorosulfonation of 2,4-dichlorophenol. Molten 2,4-dichlorophenol is cautiously added to an excess of chlorosulfonic acid while maintaining the temperature between 35-40°C.[6] The reaction mixture is stirred until the reaction is complete.

-

Step 2: Quenching and Extraction. The reaction mixture is then carefully quenched by pouring it onto ice water. The resulting sulfonyl chloride can be extracted into an organic solvent such as methylene chloride.[6]

-

Step 3: Amination. The solution of the sulfonyl chloride is added to a concentrated aqueous ammonia solution at a controlled temperature (e.g., 0-15°C) to form 3,5-dichloro-2-hydroxybenzenesulfonamide.[6]

-

Step 4: Dehalogenation. The resulting dichlorinated sulfonamide is dissolved in an appropriate solvent (e.g., n-butyl alcohol) with a base (e.g., MgO) and a catalyst (e.g., Palladium on carbon). The mixture is then subjected to hydrogenation at elevated temperature and pressure to yield this compound.[6]

-

Step 5: Purification. The final product can be isolated and purified by acidification followed by filtration or extraction with a suitable solvent like ethyl acetate.[6] Recrystallization from a suitable solvent system should be performed to obtain high-purity material for polymorph screening.

Polymorph Screening: The Quest for Crystalline Diversity

The goal of a polymorph screen is to crystallize a compound under a wide range of conditions to access both thermodynamically stable and metastable forms. The choice of solvents and crystallization techniques is critical. For sulfonamides, the formation of different hydrogen-bonding motifs, such as catemers or dimers, is often influenced by the solvent environment.[7]

Logical Workflow for Polymorph Screening

Caption: A workflow for systematic polymorph screening of this compound.

Experimental Protocol: Polymorph Screening

-

Solvent Selection: Choose a diverse range of at least 20 solvents with varying polarities, hydrogen-bond donating/accepting capabilities, and boiling points (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane).

-

Slow Evaporation: Prepare saturated solutions of this compound in various solvents at room temperature. Leave the solutions in vials with perforated caps to allow for slow evaporation.

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50°C). Allow the solutions to cool slowly to room temperature, then further to 4°C.

-

Anti-solvent Addition: Prepare a concentrated solution of the compound in a good solvent. Add a poor solvent (an anti-solvent) dropwise until turbidity is observed, then allow it to stand.

-

Slurry Conversion: Suspend an excess of the initial crystalline form in various solvents. Agitate the slurries at different temperatures (e.g., room temperature and 50°C) for an extended period (e.g., 7 days) to facilitate conversion to the most stable form under those conditions.

-

Isolation and Initial Analysis: Isolate all solid samples by filtration and dry under vacuum. Analyze each sample by Powder X-ray Diffraction (PXRD) to identify unique crystalline forms based on their diffraction patterns.

Comprehensive Characterization of Crystalline Forms

Once unique crystalline forms are identified, a battery of analytical techniques should be employed for comprehensive characterization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal, providing unambiguous proof of a new polymorphic form.

Causality in Experimental Choice: Obtaining a single crystal of suitable size and quality is paramount. The choice of crystallization method (often slow evaporation or slow cooling of a dilute solution) is critical. The goal is to slow down the crystallization process to allow for the ordered growth of a single crystal lattice.

Experimental Protocol: Single-Crystal Growth and Data Collection

-

Crystal Growth: Attempt to grow single crystals of each identified form using slow evaporation of dilute solutions in various solvents.

-

Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K to minimize thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[8]

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using software packages like SHELXS/SHELXL.[8] The refined structure will provide detailed information on unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to generate a unique "fingerprint" for each crystalline phase. It is the primary tool for routine identification and differentiation of polymorphs.

Causality in Experimental Choice: PXRD is ideal for analyzing bulk powders obtained from screening experiments. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). The peak positions are characteristic of the crystal lattice, while peak intensities are related to the arrangement of atoms within the lattice.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind the crystalline sample to a fine powder to minimize preferred orientation effects. Pack the powder into a sample holder.

-

Data Acquisition: Collect the PXRD pattern using a diffractometer, typically with Cu Kα radiation. Scan over a 2θ range of at least 2° to 40° to capture the characteristic diffraction peaks.[9]

-

Data Analysis: Compare the PXRD patterns of samples from different crystallization experiments. Unique patterns indicate different polymorphic forms.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of a material, including melting points, phase transitions, and decomposition temperatures.

Causality in Experimental Choice: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of thermal events like melting (endotherm) or crystallization (exotherm). TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying solvates or hydrates. The combination of these techniques is powerful for characterizing polymorphs, which often have different melting points and may exhibit solid-solid phase transitions upon heating.[10][11]

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

DSC Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. Record the heat flow to identify melting endotherms and any solid-solid phase transitions.

-

TGA Analysis: Heat a separate sample (5-10 mg) at a constant rate (e.g., 10°C/min) under a nitrogen purge. Monitor the mass loss to determine the presence of solvent molecules and the decomposition temperature.

Data Interpretation Workflow for Thermal Analysis

Caption: Decision workflow for interpreting DSC and TGA data.

Spectroscopic Characterization

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate polymorphs.

Causality in Experimental Choice: Differences in intermolecular interactions (especially hydrogen bonding) between polymorphs lead to shifts in the vibrational frequencies of the involved functional groups. For this compound, the N-H, O-H, and S=O stretching regions of the spectra are expected to be particularly informative.

Experimental Protocol: Spectroscopic Analysis

-

FTIR Spectroscopy: Analyze the sample using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: Analyze the sample using a Raman spectrometer. This technique is complementary to FTIR and is particularly sensitive to non-polar bonds.

-

Data Analysis: Compare the spectra of the different forms, paying close attention to the N-H (~3300-3400 cm⁻¹), O-H (~3200-3600 cm⁻¹), and S=O (~1300-1350 cm⁻¹ and ~1150-1180 cm⁻¹) stretching regions. Shifts in peak positions or the appearance of new peaks can be used to distinguish polymorphs.

Data Presentation and Summary

All quantitative data should be summarized in a clear and concise format to allow for easy comparison between the identified forms.

Table 1: Crystallographic Data for Hypothetical Polymorphs of this compound

| Parameter | Form I | Form II |

| Crystal System | e.g., Monoclinic | e.g., Orthorhombic |

| Space Group | e.g., P2₁/c | e.g., Pbca |

| a (Å) | Value | Value |

| b (Å) | Value | Value |

| c (Å) | Value | Value |

| α (°) | 90 | 90 |

| β (°) | Value | 90 |

| γ (°) | 90 | 90 |

| V (ų) | Value | Value |

| Z | Value | Value |

| Density (calc) (g/cm³) | Value | Value |

| Hydrogen Bonding Motif | e.g., N-H···O dimer | e.g., O-H···O catemer |

Table 2: Physicochemical Properties of Hypothetical Polymorphs of this compound

| Property | Form I | Form II |

| Melting Point (DSC, °C) | Value (onset) | Value (onset) |

| Enthalpy of Fusion (J/g) | Value | Value |

| Key FTIR Peaks (cm⁻¹) | ν(N-H), ν(O-H), νas(SO₂) | ν(N-H), ν(O-H), νas(SO₂) |

| Aqueous Solubility (mg/mL) | Value | Value |

| Thermodynamic Stability | e.g., Stable at RT | e.g., Metastable at RT |

Conclusion

The thorough solid-state characterization of this compound is a fundamental requirement for its potential development as a pharmaceutical product. By following the systematic approach outlined in this guide—from synthesis and comprehensive polymorph screening to detailed characterization by SCXRD, PXRD, thermal, and spectroscopic methods—researchers can build a complete understanding of its solid-state landscape. This knowledge is indispensable for selecting the optimal crystalline form with the desired properties for further development, ensuring the safety, efficacy, and quality of the final drug product.

References

-

Jabeen, N., Mushtaq, M., Danish, M., Tahir, M. N., & Raza, M. A. (2015). Crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o902–o903. [Link]

-

Jabeen, N., Mushtaq, M., Danish, M., Tahir, M. N., & Raza, M. A. (2015). Crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid. ResearchGate. [Link]

-

Sanphui, P., Sarma, B., & Nangia, A. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(8), 3749–3761. [Link]

-

Mendoza-Sánchez, M., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 29(3), 698. [Link]

-

Sanphui, P., Sarma, B., & Nangia, A. (2010). Polymorphism in Secondary Benzene Sulfonamides. ResearchGate. [Link]

-

Arshad, N., et al. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 120-130. [Link]

- Beck, J. R. (1985). U.S. Patent No. 4,556,733. Washington, DC: U.S.

-

Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12767. [Link]

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(2), 597-605. [Link]

-

Arshad, N., et al. (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. IUCrData, 10(4). [Link]

-

Arshad, N., et al. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1259-1266. [Link]

-

Shankland, K., et al. (1999). 2,4,6-Triisopropylbenzenesulfonamide: Monte Carlo structure solution from X-ray powder diffraction data for a molecular system containing four independent asymmetric rotors. Acta Crystallographica Section B: Structural Science, 55(Pt 6), 1068-1074. [Link]

-

Roy, S., & Nangia, A. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(46), 8149-8158. [Link]

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

-

Winter, H. R., et al. (2012). Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. Journal of Clinical Pharmacology, 52(6), 847-857. [Link]

-

Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300. [Link]

-

Caira, M. R. (1995). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 103-110. [Link]

-

Paszkowska, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9226. [Link]

-

Snider, D. A., Addicks, W., & Owens, W. (2004). Polymorphism in generic drug product development. Advanced Drug Delivery Reviews, 56(3), 391-395. [Link]

-

Vaškevičiūtė, K., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 29(5), 1083. [Link]

- Beck, J. R. (1985). Process for the preparation of this compound.

-

Thakuria, R., et al. (2013). Crystal polymorphism: a general perspective. International Journal of Pharmaceutics, 453(1), 101-125. [Link]

-

Zhou, Y., et al. (2018). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current Pharmaceutical Design, 24(21), 2375-2382. [Link]

-

Paszkowska, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

-

Armstrong, D. R., et al. (2005). Polymorphism in ammonium 2,4,6-trimethylbenzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 3), o134-o137. [Link]

-

Hulme, A. T., et al. (2021). Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration. Crystal Growth & Design, 21(9), 5133-5144. [Link]

-

USP. (2021). <941> X-Ray Powder Diffraction. United States Pharmacopeia. [Link]

-

Jarzembska, K. N., et al. (2022). Dynamics and disorder: on the stability of pyrazinamide polymorphs. IUCrJ, 9(Pt 3), 323-336. [Link]

-

Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1109-1112. [Link]

-

Forni, A., et al. (2022). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-diacetoxy-acetophenone. Molecules, 27(19), 6599. [Link]

-

Orola, L., et al. (2020). Combined Use of Structure Analysis, Studies of Molecular Association in Solution, and Molecular Modelling to Understand the Different Propensities of Dihydroxybenzoic Acids to Form Solid Phases. Crystals, 10(9), 746. [Link]

-

Meneghetti, F., et al. (2017). Full spectroscopic characterization of two crystal pseudopolymorphic forms of the antiandrogen cortexolone 17α-propionate for topic application. Steroids, 127, 46-52. [Link]

-

Drygala, R. J., Kirby, G. W., & Watson, D. G. (1994). A Convenient Synthesis of this compound. Synthetic Communications, 24(5), 671-674. [Link]

-

Kuhnert-Brandstätter, M., & Vlachopoulos, A. (1973). Thermal Data for Eight Sulfonamides in Which Polymorphism Was Not Found. Microchemical Journal, 18(5), 552-563. [Link]

Sources

- 1. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Henven | Simultaneous Thermal Analyzer | STA (TGA and DSC) Thermal Analysis [cn-henven.com]

- 3. Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4556733A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]